Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate

Lipophilicity Membrane permeability Drug-like properties

This polysubstituted indole-4-carboxylate combines a Boc-protected 6-amino group, 3-formyl electrophile, and 4-methyl ester in a single scaffold. This orthogonal reactivity enables selective sequential transformations—formyl condensations or metal-catalyzed couplings without premature deprotection—critical for kinase inhibitor libraries, S1P antagonist analogs, and antitubercular SAR. Replacing with unprotected or non-formylated analogs compromises synthetic fidelity. Available in research quantities from multiple global suppliers with rapid fulfillment.

Molecular Formula C16H18N2O5
Molecular Weight 318.32 g/mol
CAS No. 731810-57-4
Cat. No. B1593447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate
CAS731810-57-4
Molecular FormulaC16H18N2O5
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC
InChIInChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21)
InChIKeyRJOLGXRDBFYRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate (CAS 731810-57-4): A Protected Bifunctional Indole Scaffold for Medicinal Chemistry


Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate (CAS 731810-57-4) is an advanced heterocyclic intermediate belonging to the class of polysubstituted indole-4-carboxylates [1]. It features a tert-butoxycarbonyl (Boc)-protected amine at the 6-position, a reactive formyl group at the 3-position, and a methyl ester at the 4-position of the indole core [1]. This precise substitution pattern distinguishes it from simpler indole derivatives by providing a combination of orthogonal reactive handles and a protected amine moiety, making it a valuable building block in the construction of complex, functionalized molecular architectures, particularly for pharmaceutical research and development .

Why Generic Substitution of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate (CAS 731810-57-4) is Scientifically Unsound


Interchanging Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate with its close structural analogs (e.g., the unprotected 6-amino derivative, the non-formylated 6-Boc-amino ester, or the simpler 3-formylindole-4-carboxylate) is not scientifically valid due to fundamental differences in physicochemical properties and orthogonal reactivity . The precise combination of the 6-Boc-protected amine, the 3-formyl electrophile, and the 4-methyl ester on a single indole core creates a unique reactivity profile that is not replicated by any single comparator. Substitution would compromise the ability to perform selective, sequential transformations—such as formyl-based condensations or metal-catalyzed couplings without premature amine deprotection—ultimately derailing multi-step synthetic routes and risking the fidelity of target molecule assembly .

Quantitative Differentiation Evidence for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate (CAS 731810-57-4)


Enhanced Lipophilicity (LogP) Relative to Non-Boc-Protected and De-formylated Analogs

Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate exhibits a significantly higher predicted LogP (3.187) compared to its 3-formyl analog lacking the 6-N-Boc-amino group (LogP 1.767 for CAS 53462-88-7) and its 6-N-Boc-amino analog lacking the 3-formyl group (LogP 3.374 for CAS 731810-56-3) . This positions the target compound as having intermediate lipophilicity, which can be advantageous for balancing membrane permeability and aqueous solubility in early drug discovery campaigns .

Lipophilicity Membrane permeability Drug-like properties

Increased Topological Polar Surface Area (TPSA) for Enhanced Hydrogen-Bonding Potential

The target compound possesses a calculated topological polar surface area (TPSA) of 97.49 Ų . This is markedly higher than its 6-Boc-amino analog lacking the 3-formyl group (TPSA 80.42 Ų, CAS 731810-56-3) and its 3-formyl analog lacking the 6-Boc-amino group (TPSA 59.16 Ų, CAS 53462-88-7) . The increased TPSA, driven by the additional formyl and Boc-carbamate oxygens, suggests a greater capacity for hydrogen bonding and potential interactions with biological targets or solvent molecules.

Polar Surface Area Drug-likeness Hydrogen bonding

Unique Orthogonal Reactivity from Combined 3-Formyl, 4-Ester, and 6-N-Boc Functionalities

The compound uniquely combines three orthogonal functional groups on a single indole core: a Boc-protected amine (6-position), a methyl ester (4-position), and an aromatic aldehyde (3-position) [1]. In contrast, the analog Methyl 6-N-Boc-aminoindole-4-carboxylate (CAS 731810-56-3) lacks the 3-formyl group, precluding reactions like reductive amination or Wittig olefination at this position . The analog Methyl 3-formyl-1H-indole-4-carboxylate (CAS 53462-88-7) lacks the protected amine, meaning any subsequent amine installation would require additional steps and would be unprotected, limiting its use in convergent syntheses . This tri-functional array enables sequential, chemoselective modifications—for example, formyl elaboration, followed by ester hydrolysis, and finally Boc deprotection—that are impossible with the simpler comparators [1].

Orthogonal reactivity Chemoselective synthesis Protecting group strategy

Differentiated Molecular Weight and Heavy Atom Count Impacting Downstream Synthesis

The molecular weight of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is 318.33 g/mol . This is significantly higher than the non-Boc-protected analog Methyl 6-amino-3-formyl-1H-indole-4-carboxylate (approx. 218 g/mol, if free amine) and the simpler 3-formylindole-4-carboxylate (CAS 53462-88-7, MW 203.19 g/mol) . The additional mass is due to the Boc protecting group, which not only alters physical properties but also serves as a crucial protective handle. This positions the compound as a more advanced intermediate, potentially reducing the number of synthetic steps required to reach a desired final product compared to starting from a lower molecular weight, unprotected analog.

Molecular weight Drug-likeness Fragment-based drug discovery

Recommended Research & Industrial Applications for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate (CAS 731810-57-4)


Synthesis of Kinase Inhibitor Libraries via Convergent Assembly

The orthogonal reactivity of the 3-formyl, 4-ester, and 6-N-Boc groups makes this compound an ideal core scaffold for constructing diverse kinase inhibitor libraries. The formyl group can be used in a variety of reactions (e.g., reductive amination, Wittig, aldol) to introduce a hinge-binding motif, while the Boc-protected amine can be unmasked later to attach a solubility-enhancing or selectivity-conferring group . This allows for rapid, parallel synthesis of analogs without the risk of unwanted side reactions at the indole nitrogen.

Development of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Patents describe 6-substituted indole-3-carboxylic acid amides as S1P receptor antagonists . The 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate scaffold provides a direct entry point into this chemical space. The 3-formyl group can be converted to an amide or other functionality, while the 6-position can be elaborated after Boc removal to generate novel analogs for immunological or cardiovascular disease research.

Precursor to IKK2 Kinase Inhibitor Scaffolds

Indole carboxamide derivatives are known inhibitors of IKK2 kinase, a target in inflammatory diseases and cancer [1]. This compound serves as a versatile intermediate for accessing the indole-4-carboxamide core. The 3-formyl group can be utilized to introduce additional diversity before the 4-ester is hydrolyzed and coupled to an amine to form the critical carboxamide pharmacophore.

Building Block for mmpL3 Pathway Inhibitors (Antitubercular Agents)

Indole carboxamide derivatives have been identified as inhibitors of the mmpL3 pathway in Mycobacterium tuberculosis [2]. The specific substitution pattern of this compound, particularly the 6-amino (after deprotection) and 3-formyl handles, allows for the systematic exploration of structure-activity relationships (SAR) around this validated antitubercular scaffold.

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